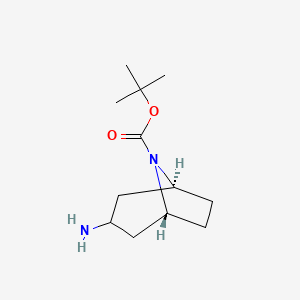

![molecular formula C₅H₁₁Na₂O₇P B1144722 sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate CAS No. 102916-66-5](/img/structure/B1144722.png)

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium [(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate (NaDHP), also known as sodium phosphate dibasic, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and is often used as a buffer in biological systems. NaDHP has been studied for its potential therapeutic benefits, and its biochemical and physiological effects on cells and organisms.

Applications De Recherche Scientifique

Application 1: Organic Synthesis

Scientific Field

Organic Chemistry

Methods of Application

The practical application of DERA as a biocatalyst is limited by its poor tolerance towards industrially relevant concentrations of aldehydes, in particular acetaldehyde . Therefore, the development of proper experimental conditions, including protein engineering and/or immobilization on appropriate supports, is required .

Results or Outcomes

The use of DERA in organic synthesis allows for the creation of several building blocks for organic synthesis . However, the practical application of DERA is limited due to its poor tolerance towards industrially relevant concentrations of aldehydes .

Application 2: Synthesis of Antisense Drugs and Antiviral Nucleosides

Scientific Field

Pharmaceutical Chemistry

Summary of Application

2-Deoxyribose 5-phosphate is used for the synthesis of 2′-deoxyribonucleoside building blocks for the synthesis of antisense drugs and antiviral nucleosides .

Methods of Application

The compound is used as a substrate to identify, differentiate and characterize deoxyribose-phosphate aldolase(s) .

Results or Outcomes

The use of 2-Deoxyribose 5-phosphate in the synthesis of antisense drugs and antiviral nucleosides has been successful .

Application 3: Synthesis of Epothilones

Summary of Application

DERA has been utilized as a biocatalyst for the synthesis of epothilones . Epothilones are inhibitors of microtubule function and show potential as anticancer drugs .

Methods of Application

The compound is used in the synthesis process of epothilones . The specific experimental conditions and procedures would depend on the specific synthesis protocol being used .

Results or Outcomes

The use of DERA in the synthesis of epothilones has shown potential in the development of anticancer drugs .

Application 4: Synthesis of Deoxysugars

Summary of Application

DERA has also been utilized for the synthesis of different types of deoxysugars, such as deoxy-, dideoxy-, trideoxy-, aza- and thio sugars .

Methods of Application

The compound is used in the synthesis process of deoxysugars . The specific experimental conditions and procedures would depend on the specific synthesis protocol being used .

Results or Outcomes

The use of DERA in the synthesis of deoxysugars has been successful .

Propriétés

IUPAC Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O7P.Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);/q;+1/p-1/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGCHMBMAJPEIE-UYXJWNHNSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C=O)[C@@H]([C@@H](COP(=O)(O)[O-])O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.